1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one
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Overview
Description
1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H12F2N2O and a molecular weight of 178.18 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a piperidine ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one typically involves the reaction of 3,3-difluoropiperidine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and fluorine atoms can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone: This compound has a similar structure but differs in the position of the fluorine atoms.
2-(3,3-difluoropiperidin-1-yl)ethan-1-ol hydrochloride: Another similar compound with a hydroxyl group instead of an amino group.
Uniqueness
1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and two fluorine atoms in the piperidine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H12F2N2O |
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Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(5-amino-3,3-difluoropiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H12F2N2O/c1-5(12)11-3-6(10)2-7(8,9)4-11/h6H,2-4,10H2,1H3 |
InChI Key |
UKCLFNIUICOOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(CC(C1)(F)F)N |
Origin of Product |
United States |
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